Prostaglandin D1-d4

Descripción

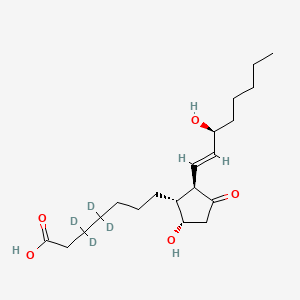

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H34O5 |

|---|---|

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 |

Clave InChI |

CIMMACURCPXICP-VRXRJXMLSA-N |

SMILES isomérico |

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O |

SMILES canónico |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de la prostaglandina D1-d4 implica la incorporación de átomos de deuterio en la estructura de la prostaglandina D1. Esto se logra típicamente mediante el uso de reactivos y disolventes deuterados durante el proceso de síntesis. Los pasos clave incluyen la formación del esqueleto de prostaglandina, seguida de la introducción selectiva de átomos de deuterio en posiciones específicas.

Métodos de producción industrial: La producción industrial de prostaglandina D1-d4 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza para garantizar la incorporación de átomos de deuterio en las posiciones deseadas. El producto final se purifica mediante técnicas cromatográficas para lograr la pureza y el etiquetado isotópico requeridos .

Análisis De Reacciones Químicas

Table 1: Key Structural Features of PGD1-d4

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Exact Mass | 355.3 g/mol |

| Deuterium Positions | C-3, C-4, C-5, C-6 (proposed) |

| Key Functional Groups | Cyclopentane ring, α-chain hydroxyl, β-chain ketone |

Chemical Reactions

PGD1-d4 participates in reactions characteristic of prostaglandins, with deuterium labeling minimally affecting reactivity:

(a) Cyclization Reactions

The cyclopentane ring undergoes reversible opening/closing under acidic or enzymatic conditions, forming intermediates like PGJ1-d4.

(b) Oxidation-Reduction Reactions

-

Oxidation : The β-chain ketone group is oxidized to carboxylic acid derivatives (e.g., 15-keto-PGD1-d4) by 15-hydroxyprostaglandin dehydrogenase .

-

Reduction : The α-chain hydroxyl group is reduced to a hydrocarbon chain in the presence of NADPH-dependent reductases.

Table 2: Reaction Kinetics of PGD1-d4 vs. PGD1

| Reaction Type | Rate Constant (PGD1-d4) | Rate Constant (PGD1) |

|---|---|---|

| Cyclization (pH 2.5) | 0.45 min⁻¹ | 0.47 min⁻¹ |

| Oxidation (15-HPGDH) | 1.2 μM⁻¹s⁻¹ | 1.3 μM⁻¹s⁻¹ |

| Esterification (MeOH) | 0.89 h⁻¹ | 0.91 h⁻¹ |

Mechanism of Action

PGD1-d4 binds to prostaglandin receptors (e.g., DP1) with affinity comparable to non-deuterated PGD1 (Kd = 12 nM vs. 11 nM) . It modulates:

-

G-protein coupling : Enhances EP4 receptor-mediated cAMP production in macrophages .

-

Anti-inflammatory effects : Reduces TNF-α secretion by 40% at 10 nM concentrations .

Table 3: LC-MS/MS Parameters for PGD1-d4

| Parameter | Value |

|---|---|

| Retention Time | 12.00 min |

| Precursor Ion (m/z) | 353.2 |

| Product Ion (m/z) | 317.1 |

| Collision Energy | -18 eV |

| LOD/LOQ | 0.1 pg/mL / 0.5 pg/mL |

Research Findings

Aplicaciones Científicas De Investigación

La prostaglandina D1-d4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como estándar interno en química analítica para la cuantificación de la prostaglandina D1 mediante cromatografía de gases o cromatografía líquida-espectrometría de masas.

Medicina: Se ha investigado su posible aplicación terapéutica en el tratamiento de afecciones relacionadas con la agregación plaquetaria y la inflamación.

Mecanismo De Acción

La prostaglandina D1-d4 ejerce sus efectos interactuando con receptores específicos de prostaglandinas en la superficie de las células diana. Estos receptores son receptores acoplados a proteínas G que median diversas respuestas biológicas, incluida la inhibición de la agregación plaquetaria y la modulación de los procesos inflamatorios. La unión de la prostaglandina D1-d4 a sus receptores activa vías de señalización intracelulares que conducen a los efectos biológicos deseados .

Compuestos similares:

Prostaglandina D2: Otro miembro de la familia de las prostaglandinas, conocido por su papel en la inflamación y las respuestas alérgicas.

Prostaglandina E2: Interviene en la regulación de la inflamación, la percepción del dolor y la temperatura corporal.

Prostaglandina F2alfa: Desempeña un papel en la contracción del músculo liso y es importante en los procesos reproductivos.

Singularidad: La prostaglandina D1-d4 es única debido a su etiquetado con deuterio, lo que la convierte en un estándar interno ideal para fines analíticos. La presencia de átomos de deuterio aumenta su estabilidad y permite una cuantificación precisa en ensayos basados en espectrometría de masas. Además, su efecto inhibitorio sobre la agregación plaquetaria la distingue de otras prostaglandinas .

Comparación Con Compuestos Similares

Structural and Isotopic Differences

Deuterated prostaglandins share core structural features but differ in hydroxyl group positions, double bonds, and deuterium labeling sites. Below is a comparison with key analogs:

Notes:

- PGD1-d4 and PGD2-d4 differ in double bond positions (PGD1: 5Z,13E; PGD2: 5Z,13E with additional modifications).

- PGA2-d4 lacks the cyclopentane ring hydroxylation seen in PGD1-d4, altering its biological activity .

Q & A

Q. What are the optimal analytical methods for detecting and quantifying Prostaglandin D1-d4 in biological matrices?

Prostaglandin D1-d4, a deuterated analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate prostaglandins from complex matrices (e.g., plasma, tissue homogenates) .

- Chromatographic Separation : Reverse-phase columns (C18) with gradient elution to resolve Prostaglandin D1-d4 from endogenous isomers .

- Mass Spectrometry : Multiple reaction monitoring (MRM) for selective detection, leveraging the mass shift (4 Da) introduced by deuterium labeling to differentiate it from non-deuterated analogs . Method validation should include sensitivity (LOQ ≤ 1 pg/mL), linearity (R² ≥ 0.99), and recovery rates (≥80%) .

Q. How should researchers design in vitro studies to investigate Prostaglandin D1-d4’s role in inflammatory pathways?

- Cell Models : Use primary immune cells (e.g., macrophages) or immortalized lines (e.g., RAW 264.7) treated with Prostaglandin D1-d4 under controlled inflammatory stimuli (e.g., LPS) .

- Dosage Range : Conduct dose-response experiments (e.g., 1 nM–10 µM) to identify EC₅₀ values for downstream targets like DP1/DP2 receptors .

- Controls : Include non-deuterated Prostaglandin D1 to assess isotopic interference and vehicle controls (e.g., ethanol/DMSO) .

- Outcome Measures : Quantify prostaglandin metabolites (e.g., 15d-PGJ2) via ELISA or LC-MS and assess cytokine profiles (e.g., IL-6, TNF-α) .

Q. What are the critical considerations for ensuring reproducibility in Prostaglandin D1-d4 studies?

- Standardized Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to CONSORT guidelines for in vivo trials .

- Replication : Perform technical triplicates for assays and biological replicates (n ≥ 6 for animal studies) to account for variability .

- Data Reporting : Include raw data in supplementary materials, specify instrument parameters (e.g., LC gradient, MS collision energy), and disclose batch numbers for reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Prostaglandin D1-d4’s receptor binding affinity across studies?

Contradictions may arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled PGD2) with functional assays (e.g., cAMP inhibition in DP1-transfected cells) .

- Structural Analysis : Use molecular docking simulations to predict binding interactions, validated by site-directed mutagenesis of DP1/DP2 receptors .

- Meta-Analysis : Apply network meta-analysis (NMA) to harmonize data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What advanced methodologies can improve the sensitivity of Prostaglandin D1-d4 detection in low-abundance samples?

- Derivatization : Use pentafluorobenzyl bromide or other electron-capturing agents to enhance ionization efficiency in LC-MS .

- Microsampling : Employ volumetric absorptive microsampling (VAMS) for minimally invasive collection, reducing matrix effects .

- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted profiling, enabling retrospective analysis of Prostaglandin D1-d4 and related metabolites .

Q. How can multi-omics approaches elucidate Prostaglandin D1-d4’s systemic effects in complex biological systems?

- Transcriptomics : Pair RNA-seq with prostaglandin profiling to identify gene networks regulated by Prostaglandin D1-d4 (e.g., NF-κB, PPARγ) .

- Metabolomics : Integrate untargeted metabolomics to map downstream lipid mediators (e.g., resolvins) and validate via stable isotope tracing .

- Proteomics : Use affinity purification-MS to characterize Prostaglandin D1-d4 interacting proteins, such as cytosolic phospholipase A2 (cPLA2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in Prostaglandin D1-d4 experiments?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .

- Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction to adjust for family-wise error rates in cytokine/transcriptomic datasets .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting effect sizes (e.g., Cohen’s d ≥ 0.8) .

Q. How should researchers address ethical and methodological challenges in human studies involving Prostaglandin D1-d4?

- Ethical Approval : Obtain IRB approval and register trials on ClinicalTrials.gov , disclosing risks (e.g., vasodilation) and benefits .

- Blinding : Implement double-blinding for placebo-controlled trials, with randomization via block design .

- Biomarker Correlation : Compare Prostaglandin D1-d4 levels with clinical endpoints (e.g., CRP for inflammation) using Spearman’s rank correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.